molecular formula C7H5BrClNO B2535763 2-Bromofuro[3,2-b]pyridine hydrochloride CAS No. 2126162-72-7

2-Bromofuro[3,2-b]pyridine hydrochloride

Cat. No.: B2535763
CAS No.: 2126162-72-7
M. Wt: 234.48
InChI Key: RDTBMLDJADVPAL-UHFFFAOYSA-N
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Description

2-Bromofuro[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of furo[3,2-b]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings. The bromine atom is attached to the furan ring, and the compound is in its hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromofuro[3,2-b]pyridine hydrochloride typically involves the bromination of furo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of brominating agents and solvents ensures consistency and efficiency in the production process. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Bromofuro[3,2-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted furo[3,2-b]pyridine derivatives.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

2-Bromofuro[3,2-b]pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying the interactions of furo[3,2-b]pyridine derivatives with biological targets.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromofuro[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring can form hydrogen bonds and π-π interactions with the target proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into the active sites of enzymes or receptors, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyridine: The parent compound without the bromine atom.

    2-Chlorofuro[3,2-b]pyridine: A similar compound with a chlorine atom instead of bromine.

    2-Iodofuro[3,2-b]pyridine: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromofuro[3,2-b]pyridine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The hydrochloride salt form also improves its solubility in water, making it more suitable for biological and medicinal applications.

Properties

IUPAC Name

2-bromofuro[3,2-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO.ClH/c8-7-4-5-6(10-7)2-1-3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBMLDJADVPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)Br)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-72-7
Record name 2-bromofuro[3,2-b]pyridine hydrochloride
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